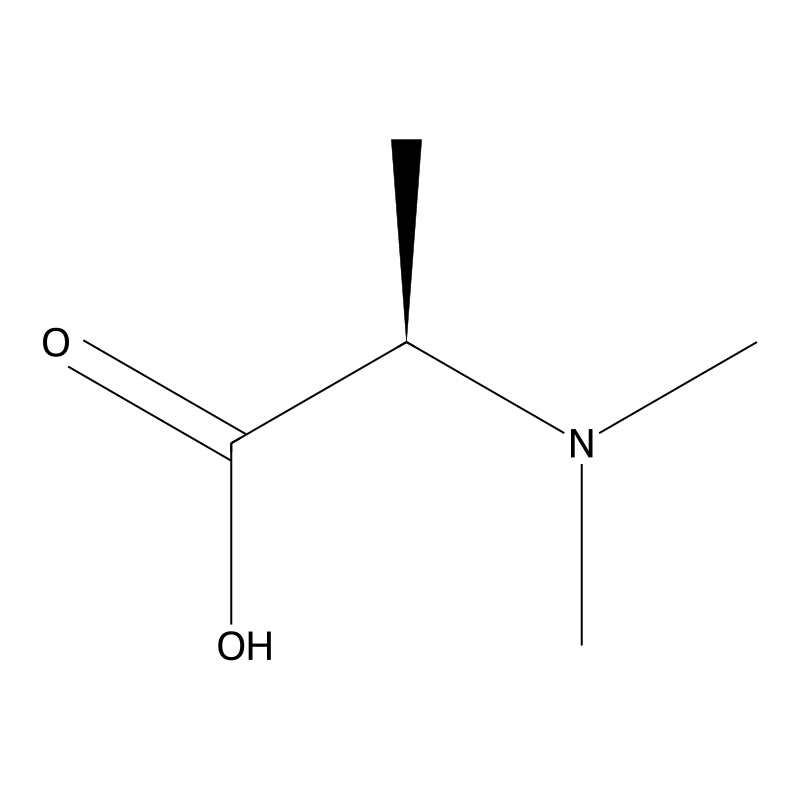

(R)-2-(Dimethylamino)propanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Synthesis and Characterization:

(R)-DMAP is a relatively new molecule, and research is ongoing to develop efficient and scalable methods for its synthesis. Studies have reported its production through various approaches, including:

(R)-2-(Dimethylamino)propanoic acid, also known as (R)-2-amino-4-(dimethylamino)butanoic acid, is an organic compound with the molecular formula C₅H₁₁NO₂ and a molecular weight of 117.15 g/mol. It features a chiral center, making it exist in two enantiomeric forms: (R) and (S). The (R) form is often of particular interest in biological applications due to its unique properties. The compound is characterized by the presence of a dimethylamino group attached to the propanoic acid backbone, which contributes to its solubility and biological activity .

- Esterification: Reacting with alcohols to form esters.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide.

- Amidation: It can react with amines to form amides.

The compound's reactivity is influenced by the dimethylamino group, which can act as a nucleophile or a leaving group under specific conditions .

(R)-2-(Dimethylamino)propanoic acid exhibits notable biological activities:

- Neurotransmitter Modulation: It has been studied for its potential role in modulating neurotransmitter systems, particularly in relation to cognitive enhancement and neuroprotection.

- Pharmacological Effects: The compound is investigated for its effects on muscle metabolism and endurance, making it a candidate for performance enhancement in athletic contexts.

- Potential Therapeutic Uses: Research indicates potential applications in treating neurological disorders due to its ability to influence neurotransmitter levels .

Several synthesis methods for (R)-2-(Dimethylamino)propanoic acid have been documented:

- Starting from Acetone: A common method involves the reaction of acetone with ammonia and formaldehyde, followed by hydrolysis.

- Chiral Pool Synthesis: Utilizing naturally occurring amino acids as starting materials to create the desired enantiomer.

- Asymmetric Synthesis: Employing chiral catalysts to selectively produce the (R) enantiomer from racemic mixtures .

(R)-2-(Dimethylamino)propanoic acid has various applications across different fields:

- Pharmaceutical Industry: Used as an intermediate in drug synthesis and development.

- Nutraceuticals: Investigated for use in dietary supplements aimed at enhancing physical performance.

- Research Tool: Utilized in studies exploring neurotransmitter dynamics and metabolic processes .

Studies have shown that (R)-2-(Dimethylamino)propanoic acid interacts with several biological targets:

- Receptors: It may influence receptors involved in neurotransmission, such as glutamate receptors.

- Transport Proteins: Research indicates potential interactions with transport proteins that facilitate amino acid uptake into cells.

- Enzymatic Pathways: Investigations are ongoing regarding its role in metabolic pathways related to energy production and muscle function .

Several compounds share structural similarities with (R)-2-(Dimethylamino)propanoic acid, each exhibiting unique properties:

| Compound Name | Molecular Formula | Similarity | Key Features |

|---|---|---|---|

| 2-Amino-3-methylbutanoic acid | C₅H₁₁NO₂ | 0.93 | Slightly different side chains affecting activity |

| 2-Aminobutanoic acid | C₄H₉NO₂ | 0.90 | Lacks dimethylamino group; different biological effects |

| (S)-2-(Dimethylamino)propanoic acid | C₅H₁₁NO₂ | 0.93 | Enantiomer with potentially different effects |

| 2-(Dimethylamino)butyric acid | C₅H₁₁NO₂ | 0.79 | Structural variations leading to altered properties |

The uniqueness of (R)-2-(Dimethylamino)propanoic acid lies in its specific chiral configuration and the presence of the dimethylamino group, which significantly influences its biological activity compared to similar compounds .

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant